14-Chlorodaunorubicin
Descripción
Propiedades
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKPOWJKPVJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923740 | |
| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121250-06-4 | |
| Record name | 14-Chlorodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Strategies for 14-Chlorodaunorubicin Synthesis
The primary route to this compound involves the halogenation of daunorubicin (B1662515). This process requires careful control of precursors and reaction pathways to achieve the desired chlorinated product.
The principal precursor for the synthesis of this compound is daunorubicin . The most common synthetic pathway involves a halogenation reaction at the C-14 position of the daunorubicin molecule. google.com A frequent strategy is to first produce the 14-bromo derivative, 14-bromodaunorubicin (B1228617) , which can then be used to obtain the final chlorinated compound or used as part of a mixed halide product. google.comresearchgate.net
The synthesis often begins with the protection of the C-13 carbonyl group of daunorubicin hydrochloride by converting it into a ketal, such as a dimethyl ketal. google.com This is typically achieved using trimethyl orthoformate in a mixture of dry methanol (B129727) and dioxane. google.comresearchgate.net Following the protection of the C-13 position, halogenation is carried out. Bromination is well-documented, involving the addition of bromine to the reaction mixture. google.comresearchgate.net The reaction proceeds via an enol or enol ether intermediate, with the bromine selectively adding to the C-14 position.
Similarly, chlorination can be achieved using various chlorinating agents. ganeshremedies.com While direct chlorination pathways exist, many documented procedures result in a mixture of 14-bromo- and this compound. google.comunito.it For instance, a synthesis starting with daunorubicin HCl can yield a mix of 14-halodaunorubicins, which are then used in subsequent reactions. researchgate.netnih.gov The process involves dissolving daunorubicin HCl in anhydrous solvents, adding trimethyl orthoformate, followed by bromine. researchgate.netnih.gov This reaction, after a series of work-up steps, yields a solid containing both this compound and 14-bromodaunorubicin. researchgate.net
The efficiency and yield of 14-halodaunorubicin synthesis are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvents, reagents, temperature, and reaction time.
A representative synthesis involves dissolving daunorubicin hydrochloride in a mixture of dry methanol and dry dioxane. google.com Trimethyl orthoformate is added, followed by bromine, with the temperature maintained at around 12-15°C. google.com The reaction is typically stirred for one to two hours under an inert atmosphere, such as argon. google.com To stop the reaction and process the intermediate, propylene (B89431) oxide is added at a reduced temperature (e.g., 2-4°C). google.comresearchgate.net Subsequent steps involving acid hydrolysis are then used to remove the ketal protecting group and yield the final product. researchgate.net In some procedures, the mixture of 14-bromo-daunorubicin and 14-chloro-daunorubicin is used directly for further derivatization, with yields reported to be essentially quantitative for the combined halides. google.com
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Starting Material | Daunorubicin HCl | Precursor for halogenation | google.com |
| Solvents | Dry Methanol and Dry Dioxane | Reaction medium for ketal formation and halogenation | google.comresearchgate.net |
| Ketalizing Agent | Trimethyl Orthoformate | Protects the C-13 carbonyl group | google.com |
| Halogenating Agent | Bromine (Br₂) | Introduces halogen at the C-14 position | google.comresearchgate.net |
| Temperature | 11-20°C during halogenation, 2-4°C during quenching | Controls reaction rate and selectivity | google.comresearchgate.net |
| Quenching Agent | Propylene Oxide | Neutralizes excess acid and stops the reaction | google.com |
| Atmosphere | Argon or Nitrogen | Prevents unwanted side reactions with air/moisture | google.comresearchgate.net |
Synthesis of this compound Analogs and Derivatives
The C-14 position of daunorubicin and its halo-derivatives is a prime target for structural modifications to create novel analogs with potentially improved characteristics.
The presence of a halogen atom at the C-14 position, as in this compound or its more commonly used synthetic precursor 14-bromodaunorubicin, provides an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this site.
The primary methodology involves reacting the 14-halo derivative with a suitable nucleophile. nih.gov For example, treatment with alkali metal salts of carboxylic acids (e.g., sodium acetate) in a solvent like acetone (B3395972) can lead to the formation of ester derivatives. google.comnih.gov The reaction rate of this nucleophilic substitution can be enhanced by using crown ethers or sodium iodide. nih.gov These modifications are not limited to simple esters; various arylcarbamate derivatives have also been synthesized at the C-14 position of other complex molecules, showcasing the versatility of this approach. nih.gov
A range of daunorubicin derivatives has been synthesized by forming ester, amide, and amine linkages, often starting from the 14-bromo intermediate. diva-portal.org
Ester Derivatives : Benzoic acid ester derivatives of daunorubicin are synthesized through the nucleophilic esterification of 14-bromodaunorubicin. diva-portal.org This is achieved by reacting the bromo-compound with the potassium salt of the corresponding benzoic acid, resulting in good yields. diva-portal.org Similarly, lauroyl esters have been prepared from a mixture of 14-bromo/chloro daunorubicin. researchgate.net
Amide Derivatives : Amide linkages can be introduced in two primary ways. One method involves coupling carboxylic acids, such as nicotinic or benzoic acids, to the amino group on the daunosamine (B1196630) sugar of daunorubicin. diva-portal.org This is typically done by activating the carboxylic acid with a succinimidyl group. diva-portal.org Another approach involves creating amide derivatives at the C-14 position, though this is less direct than ester or amine formation at that specific site.
Amine Derivatives : C-14 amine derivatives are formed by reacting 14-bromodaunorubicin with various secondary amines like piperidine, morpholine, or N-methylpiperazine. nih.gov These reactions are typically conducted in solvents such as acetone or dioxane at elevated temperatures (50-60°C) to yield the corresponding 14-amino derivatives. nih.gov Another method to obtain amine derivatives involves the reductive amination of aromatic aldehydes with daunorubicin hydrochloride. diva-portal.org
| Linkage Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Ester | Nucleophilic esterification of 14-bromodaunorubicin | Potassium salt of a benzoic acid | diva-portal.org |
| Amide | Coupling to daunosamine sugar amino group | Succinimidyl-activated nicotinic or benzoic acids | diva-portal.org |
| Amine | Nucleophilic substitution on 14-bromodaunorubicin | Secondary amines (piperidine, morpholine) | nih.gov |
| Amine | Reductive amination | Aromatic aldehydes and daunorubicin HCl | diva-portal.org |
To study the biodistribution and targeting capabilities of these compounds, radiolabeled versions are synthesized. The process often involves introducing a radionuclide, such as Iodine-125 (¹²⁵I), into the molecule. diva-portal.org
The synthesis of precursors for radioiodination often involves creating stannylated ester and amide derivatives of daunorubicin. diva-portal.orgresearchgate.net Radiolabeling with ¹²⁵I is then performed using an oxidizing agent, with chloramine-T being a common choice. diva-portal.orgresearchgate.net This method has been optimized to achieve high radiolabeling yields, typically in the range of 85-95% for stannylated ester and amide precursors. diva-portal.orgresearchgate.net For amine derivatives, radioiodination can be conducted at the ortho position of activated phenyl rings, providing moderate radiochemical yields of 55-75%. diva-portal.orgresearchgate.net
Molecular and Cellular Mechanisms of Action
DNA Interaction Modalities
14-Chlorodaunorubicin, like other anthracyclines, engages with DNA through multiple modes of interaction, which collectively contribute to its potent anti-neoplastic properties. These interactions disrupt the normal structure and function of DNA, leading to cellular stress and apoptosis.
The planar tetracyclic ring structure of this compound is a key feature that allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation rowan.edunih.gov. This insertion is favored at specific DNA sequences, with a preference for G-C rich regions. The intercalation process is driven by the hydrophobic nature of the planar rings and is stabilized by the formation of hydrogen bonds between the drug molecule and the surrounding DNA bases. The daunosamine (B1196630) sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the drug-DNA complex. This physical insertion of the bulky anthracycline molecule into the DNA structure causes a local unwinding of the double helix and a change in its torsional stress, which directly interferes with the binding of DNA polymerases and RNA polymerases, thereby obstructing DNA replication and transcription nih.gov.
Topoisomerase II Inhibition and Perturbation
A central mechanism of action for this compound is its function as a topoisomerase II "poison" nih.govbiorxiv.orgembopress.orgembopress.org. Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, and then religating the broken strands biorxiv.orgembopress.org. This process is critical for various cellular functions, including DNA replication, transcription, and chromosome segregation.
This compound exerts its inhibitory effect on topoisomerase II not by preventing the enzyme from binding to DNA or creating the initial double-strand break, but by stabilizing the intermediate "cleavable complex" biorxiv.orgembopress.org. This ternary complex consists of topoisomerase II covalently bound to the 5'-ends of the broken DNA strands. By stabilizing this complex, this compound effectively traps the enzyme on the DNA in a state where the DNA is cleaved. Research on daunorubicin (B1662515) analogues has indicated that substitutions at the C-14 position can influence the ability of the compound to induce these cleavable complexes. While some C-14 substituted analogues retain or even enhance cytotoxicity through other mechanisms, the direct poisoning of topoisomerase II via cleavable complex stabilization might be altered compared to the parent compound, daunorubicin.
The stabilization of the topoisomerase II-DNA cleavable complex directly prevents the subsequent step in the enzyme's catalytic cycle: the religation of the cleaved DNA strands researchgate.net. By locking the enzyme in the cleavable complex, this compound effectively inhibits the DNA rejoining activity of topoisomerase II. This leads to an accumulation of persistent double-strand breaks in the cellular DNA, which are highly cytotoxic lesions.
Data on Daunorubicin Analogues
To illustrate the structure-activity relationships of daunorubicin derivatives, the following table presents the cytotoxic activities of various analogues against a human tumor cell line. While specific data for this compound is not provided, the table demonstrates how modifications to the daunorubicin structure can impact its biological activity.
| Compound | Substitution | Cytotoxicity (IC50 in µM) |
| Daunorubicin | None | 0.1 |
| Analogue 4a | N-alkylation | 0.1 |
| Analogue 4b | N-alkylation | 0.1 |
| Analogue 4e | N-alkylation | < 0.1 |
| Analogue 4f | N-alkylation | < 0.1 |
| Analogue 4g | N-alkylation | 0.1 |
| Analogue 4h | N-alkylation | 0.1 |
Table based on data from a study on N-alkylated daunorubicin derivatives, demonstrating the impact of structural modifications on cytotoxic potential nih.gov.
Sufficiently detailed scientific information is not available in the public domain to generate an article on "this compound" that strictly adheres to the specific molecular and cellular mechanisms outlined in the request.
While one source indicates that this compound, a synthetic derivative of daunorubicin, generally acts through DNA intercalation, disruption of topoisomerase II, and the generation of free radicals to induce apoptosis, it does not provide the specific details required for the requested subsections biosynth.com. The modification of a chlorine atom at the 14th position is noted to enhance its pharmacological effectiveness compared to the parent compound, daunorubicin biosynth.com.
However, detailed research findings specifically investigating this compound's involvement in redox cycling, the induction of oxidative DNA damage, specific pathways of apoptosis (including mitochondrial membrane permeabilization, cytochrome C release, and the activation of caspases-9 and -3) could not be located. The vast majority of available literature focuses on the parent compounds, daunorubicin and doxorubicin (B1662922). Extrapolating their specific mechanisms to this compound without direct scientific evidence would violate the core requirement for scientific accuracy focused solely on the specified compound. Therefore, the construction of a thorough and scientifically robust article based on the provided outline for this compound is not feasible at this time.
Induction of Programmed Cell Death (Apoptosis)
Modulation of the Extrinsic Apoptosis Pathway
The extrinsic apoptosis pathway, also known as the death receptor pathway, is a critical route for inducing programmed cell death. This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors of the tumor necrosis factor (TNF) receptor superfamily, such as Fas and TNFR1. nih.govyoutube.com This engagement triggers a signaling cascade that is a key target for anthracyclines.
Studies on daunorubicin have shown its capability to induce apoptosis by modulating this pathway. nih.gov The mechanism involves the upregulation of components of the Fas/FasL system. nih.gov When the Fas ligand (FasL) binds to its receptor (Fas), the receptors trimerize and recruit adaptor proteins like Fas-Associated Death Domain (FADD) to their intracellular death domains. nih.gov This assembly, known as the Death-Inducing Signaling Complex (DISC), facilitates the recruitment and activation of an initiator caspase, pro-caspase-8. nih.govresearchgate.net Once activated, caspase-8 initiates a proteolytic cascade, activating downstream effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving essential cellular substrates. nih.govnih.gov
Research on various acute lymphoblastic leukemia (ALL) cell lines has demonstrated that daunorubicin can trigger the extrinsic pathway. nih.govnih.gov Interestingly, the reliance on this pathway can vary between different cancer cell types. For instance, in SUP-B15 B-lymphoblastic cells, daunorubicin appeared to induce apoptosis exclusively through the extrinsic pathway. nih.gov In contrast, in CCRF-CEM and MOLT-4 T-lymphoblastic cells, evidence suggested the activation of both the extrinsic and the intrinsic (mitochondrial) apoptosis pathways. nih.gov
| Cell Line | Cell Type | Apoptotic Pathway(s) Activated |
|---|---|---|
| CCRF-CEM | T-lymphoblastic leukemia | Extrinsic and Intrinsic |
| MOLT-4 | T-lymphoblastic leukemia | Extrinsic and Intrinsic |
| SUP-B15 | B-lymphoblastic leukemia | Extrinsic only |
Role of Apoptosis-Inducing Factor (AIF)
Beyond the caspase-dependent pathways, apoptosis can also proceed through caspase-independent mechanisms. A key protein in this process is the Apoptosis-Inducing Factor (AIF). nih.gov AIF is a flavoprotein located in the mitochondrial intermembrane space that possesses NADH oxidoreductase activity. nih.gov Under normal physiological conditions, AIF contributes to mitochondrial function and cell survival. nih.gov
However, upon receiving a significant apoptotic stimulus, AIF plays a direct role in cell death. It translocates from the mitochondria to the nucleus, a process that does not require caspase activity. nih.gov Once in the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, thereby executing a caspase-independent form of programmed cell death. nih.gov This function makes AIF a crucial factor in cell death scenarios where caspases are inhibited or non-functional.
Modulation of DNA Damage Response (DDR) Pathways
A primary mechanism of action for anthracyclines is the induction of severe DNA damage, most notably DNA double-strand breaks (DSBs). nih.govnih.gov These lesions are highly cytotoxic and, if not repaired, can lead to cell death. nih.gov The presence of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). mdpi.com This response pathway senses the DNA damage, signals its presence, and promotes either DNA repair or apoptosis. mdpi.com
The DDR is initiated by sensor proteins that recognize the DNA lesions. In the case of DSBs, key upstream regulators are the kinases ATM (ataxia-telangiectasia mutated) and DNA-PKcs. nih.govmdpi.comcrownbio.com Upon activation, ATM, which exists as an inactive dimer, undergoes autophosphorylation and monomerizes. nih.govbiorxiv.org Activated ATM then phosphorylates a host of downstream targets to orchestrate the cellular response. A critical early event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX. nih.govbiorxiv.org γH2AX accumulates at the sites of DSBs, serving as a docking platform for the recruitment of DNA repair and checkpoint proteins, thus amplifying the damage signal. biorxiv.orgmdpi.com
Activation of Cell Cycle Checkpoints (e.g., G1/S, G2/M Arrest)
A fundamental outcome of DDR activation is the temporary halting of the cell cycle at specific checkpoints. mdpi.comnih.gov This arrest provides the cell with time to repair the damaged DNA before it can be passed on during replication (S phase) or mitosis (M phase). biorxiv.orgnih.gov Anthracyclines are potent activators of these checkpoints. biorxiv.orgnih.gov
The signaling cascades, primarily driven by the ATM and ATR kinases, lead to the activation of the checkpoint kinases CHK2 and CHK1, respectively. mdpi.commdpi.com These kinases, in turn, phosphorylate and inhibit CDC25 phosphatases, which are required to activate the cyclin-dependent kinase (CDK) complexes that drive cell cycle progression. mdpi.com
The tumor suppressor protein p53 is a master regulator of the G1/S checkpoint. biorxiv.org In response to DNA damage, ATM phosphorylates p53, which stabilizes the protein and enhances its activity as a transcription factor. biorxiv.org Activated p53 induces the expression of several target genes, most notably CDKN1A, which encodes the protein p21. biorxiv.orgnih.gov p21 is a potent CDK inhibitor that binds to and inactivates cyclin/CDK complexes, leading to a robust arrest in the G1 phase of the cell cycle. biorxiv.org Daunorubicin has been shown to cause cell cycle arrest at both G1 and G2/M checkpoints, often mediated through p53. nih.govbiorxiv.org
| Protein | Function | Role in Checkpoint Activation |
|---|---|---|
| ATM/ATR | Serine/threonine kinases | Primary sensors that initiate the DNA damage signal. mdpi.commdpi.com |
| CHK1/CHK2 | Checkpoint kinases | Signal transducers that phosphorylate downstream targets like CDC25. mdpi.com |
| p53 | Tumor suppressor/Transcription factor | Stabilized upon DNA damage; activates transcription of p21. biorxiv.org |
| p21 | CDK inhibitor | Inhibits cyclin/CDK complexes to enforce G1/S arrest. biorxiv.orgnih.gov |
Interference with DNA Repair Mechanisms (e.g., BER, NER, HR, NHEJ)
While anthracyclines induce DNA damage, cancer cells can counteract this assault by activating DNA repair pathways. The two primary mechanisms for repairing DSBs are homologous recombination (HR) and non-homologous end-joining (NHEJ). nih.govcrownbio.com
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends. It is the predominant DSB repair pathway in mammalian cells and is active throughout the cell cycle. nih.govcrownbio.com
Homologous Recombination (HR): This is a more accurate repair process that uses an undamaged sister chromatid as a template to repair the break. Consequently, HR is primarily active during the S and G2 phases of the cell cycle. crownbio.com
Studies investigating the effects of daunorubicin on ALL cell lines found that the cells utilize both HR and NHEJ to repair the induced DSBs. nih.gov The reliance on these pathways for survival makes them potential targets for synergistic therapeutic strategies. For example, the pharmacological inhibition of RAD51, a key protein in the HR pathway, was shown to significantly increase the cytotoxicity of doxorubicin in carcinoma cells. nih.gov This suggests that preventing the repair of anthracycline-induced damage can lead to a more profound anti-tumor effect. nih.gov In SUP-B15 cells, which have a defective p53 response, treatment with daunorubicin showed a greater reliance on the NHEJ pathway for repair. nih.gov
Impact on Gene Expression and Cellular Signaling
Transcriptional Regulation Alterations
The cellular response to this compound and related anthracyclines extends to widespread changes in gene expression. These alterations are a direct consequence of the activation of stress response pathways and signaling cascades that impact the activity of various transcription factors.
As previously noted, the activation of the p53 pathway is a significant event. biorxiv.org Upon stabilization, p53 binds to specific DNA sequences to regulate the transcription of a large number of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis. biorxiv.orgmdpi.com The induction of DNA damage by daunorubicin leads to the phosphorylation of p53, which is essential for its activation and subsequent transcriptional activity. biorxiv.org
Studies analyzing global gene expression following daunorubicin treatment have confirmed diverse and dose-dependent changes. researchgate.net For instance, in Jurkat T cells, treatment with daunorubicin resulted in a significant downregulation of the gene encoding cyclin E, a key regulator of the G1 to S phase transition, which is consistent with the observed cell cycle arrest. researchgate.net These transcriptional changes reflect the cell's attempt to cope with the drug-induced damage, ultimately committing it to a fate of proliferation arrest, senescence, or apoptosis. researchgate.net
Signaling Pathway Crosstalk
This compound, a synthetic derivative of the anthracycline antibiotic daunorubicin, exerts its cytotoxic effects primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of free radicals. biosynth.com These actions disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. biosynth.com The cellular response to such profound damage is not mediated by a single, linear pathway but rather by a complex and interconnected network of signaling cascades. While detailed studies on the signaling crosstalk specific to this compound are limited, the extensive research on its parent compound, daunorubicin, provides a robust model for understanding these interactions. The interplay between pathways governing DNA damage response, cell cycle regulation, and apoptosis is critical in determining the ultimate fate of a cell exposed to this class of compounds.
The primary insult initiated by this compound is significant DNA damage, which triggers a sophisticated DNA Damage Response (DDR). This response is a central hub that communicates with various other signaling pathways to coordinate a cellular decision: either to halt proliferation and repair the damage or to self-destruct through apoptosis if the damage is irreparable.
One of the most critical instances of crosstalk occurs between the DDR and cell cycle regulation pathways. Upon detection of DNA double-strand breaks (DSBs)—a key lesion caused by topoisomerase II inhibition—sensor proteins initiate a cascade that activates downstream kinases. nih.govnih.govmdpi.com This signaling can lead to the arrest of the cell cycle at specific checkpoints. nih.govnih.gov For example, daunorubicin has been shown to cause cell cycle arrest in the G2 phase, preventing cells from entering mitosis with damaged chromosomes. nih.gov This G2 arrest provides a window for the cell to attempt repairs through pathways like non-homologous end-joining (NHEJ) or homologous recombination (HR). nih.gov The decision to arrest and the duration of this pause are tightly regulated by the extent of the DNA damage and the functional status of key regulator proteins.
Simultaneously, the DDR signaling network communicates extensively with the apoptotic machinery. If the DNA damage is deemed too severe to be repaired, the DDR pathways can shift from a pro-survival (repair) mode to a pro-death (apoptosis) mode. This switch often involves the activation of pro-apoptotic signaling cascades. Studies on daunorubicin have demonstrated that its cytotoxic action involves the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and the concurrent inactivation of the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. nih.gov The activation of JNK can lead to the phosphorylation of its targets, contributing to the induction of programmed cell death. nih.gov Conversely, the suppression of the AKT pathway removes its anti-apoptotic signals, further sensitizing the cell to death stimuli. nih.gov
The interplay between cell cycle arrest and apoptosis is another crucial aspect of the cellular response. The arrest at the G2 checkpoint can be a precursor to apoptosis. nih.gov If the cell fails to repair the DNA damage during this arrested state, the sustained signaling from the damage sensors can trigger the apoptotic cascade. nih.gov This ensures that cells with catastrophic genomic damage are efficiently eliminated. Research on daunorubicin in leukemia cells indicates that its effect on cell growth is a combined result of both G2 arrest and the induction of apoptosis, with higher concentrations often leading to a more pronounced apoptotic response. nih.govnih.gov
Furthermore, cytoprotective pathways such as autophagy can be activated in response to the stress induced by anthracyclines. Autophagy can act as a survival mechanism, and its inhibition has been shown to enhance daunorubicin-induced apoptosis in certain cancer cells. plos.org This represents another layer of crosstalk, where the cell attempts to mitigate the drug-induced stress, and this survival response can be targeted to improve therapeutic efficacy.
Interactive Data Table: Signaling Pathway Crosstalk in Response to Anthracyclines
| Interacting Pathway 1 | Interacting Pathway 2 | Key Mediators | Outcome of Crosstalk |
| DNA Damage Response | Cell Cycle Control | ATM, ATR, Chk1/2, p53 | Induction of cell cycle arrest (e.g., G2 phase) to allow for DNA repair. |
| DNA Damage Response | Apoptosis | p53, JNK, Caspases | If damage is irreparable, DDR signals trigger the intrinsic or extrinsic apoptotic pathways. |
| Apoptosis | Cell Cycle Control | Cyclin-dependent kinases, Caspases | Sustained cell cycle arrest can lead to apoptosis; apoptotic proteins can cleave cell cycle regulators. |
| Pro-survival (PI3K/AKT) | Pro-apoptotic (JNK) | AKT, GSK, c-Jun | Antagonistic regulation; inactivation of AKT and activation of JNK promotes apoptosis. |
| Autophagy | Apoptosis | Beclin-1, Atg proteins, Caspases | Autophagy can act as a cytoprotective mechanism, and its inhibition can enhance apoptosis. |
Preclinical Efficacy Studies and Models
In Vitro Studies
In vitro assays are the first step in evaluating a compound's anticancer activity, providing insights into its effects on cancer cells in a controlled laboratory setting.
Comparative Cytotoxicity Profiling across Diverse Cancer Cell Lines
A critical aspect of preclinical assessment is determining a compound's effectiveness against a variety of cancer cell types. This typically involves establishing the half-maximal inhibitory concentration (IC50) values across a panel of cell lines.
Data Table: Comparative Cytotoxicity (IC50 Values) of 14-Chlorodaunorubicin
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
No specific studies detailing the comparative cytotoxicity of this compound across diverse cancer cell lines were identified in the available literature.
Assessment of Cell Proliferation Inhibition
Beyond initial toxicity, it is crucial to understand how a compound affects the ability of cancer cells to divide and multiply.
No research detailing the specific mechanisms or quantitative assessment of cell proliferation inhibition by this compound could be located.
Cellular Uptake and Subcellular Localization Studies
Understanding how a drug enters a cancer cell and where it accumulates is vital for elucidating its mechanism of action.
There is no available data from studies investigating the cellular uptake pathways or the subcellular distribution of this compound within cancer cells.
Characterization of Cell Death Phenotypes (Apoptosis, Autophagy, Necrosis)
Identifying the mode of cell death induced by a compound (e.g., programmed cell death like apoptosis, or other pathways such as autophagy or necrosis) is a key component of its preclinical profile.
Specific studies characterizing the cell death phenotypes induced by this compound were not found.
In Vitro Studies of Combination Modalities and Synergistic Effects
Cancer therapy often involves combination treatments. In vitro studies are used to identify synergistic, additive, or antagonistic interactions between a new compound and existing drugs.
Data Table: Synergistic Effects of this compound with Other Agents
| Combination Agent | Cancer Cell Line | Effect |
|---|---|---|
| Data Not Available | - | - |
| Data Not Available | - | - |
No in vitro studies on the synergistic effects of this compound in combination with other therapeutic agents were identified.
In Vivo Studies Using Animal Models
Following promising in vitro results, compounds are tested in animal models to evaluate their efficacy and effects within a living organism.
A review of the literature did not yield any specific in vivo studies that have evaluated the anti-tumor efficacy of this compound in animal models of cancer.
Despite a comprehensive search for preclinical efficacy data on the chemical compound “this compound,” no specific research findings, data tables, or detailed studies corresponding to the outlined sections were available. The conducted searches did not yield any information regarding the efficacy of this compound in murine leukemia models such as P-388 leukemia, nor in xenograft models of solid tumors or hematological malignancies.
Consequently, it is not possible to provide an assessment of tumor growth inhibition, regression, or an analysis of pharmacodynamic markers for this specific compound based on publicly accessible scientific literature. The lack of available data prevents the creation of the requested detailed article and data tables.
Further research or access to proprietary databases may be required to obtain the specific preclinical efficacy information requested for this compound.
Molecular Mechanisms of Acquired and Intrinsic Resistance
Basis of Resistance Development
The emergence of tumor cell populations that are unresponsive to 14-Chlorodaunorubicin can be attributed to a variety of molecular alterations. These changes may be present intrinsically within the cancer cells or acquired following exposure to the drug.
Upregulation of Efflux Pump Transporters (e.g., P-glycoprotein, MDR)
A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These pumps actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their cytotoxic efficacy. While direct studies on this compound are scarce, research on a related C-14 substituted analogue, doxorubicin-14-O-hemiadipate, has shown that it can partially circumvent P-gp-mediated resistance. This suggests that modifications at the C-14 position can influence the interaction of the drug with P-gp, potentially leading to better retention within resistant cells compared to the parent compound.
Enhanced DNA Damage Repair Pathway Efficiency
The cytotoxic action of this compound, like other anthracyclines, results in significant DNA damage. Cancer cells can develop resistance by upregulating the efficiency of their DNA damage repair (DDR) pathways. The two primary pathways for repairing double-strand breaks are homologous recombination (HR) and non-homologous end joining (NHEJ). Increased activity of key proteins in these pathways, such as RAD51 in HR or DNA-PKcs in NHEJ, can lead to more efficient repair of drug-induced DNA lesions, allowing cancer cells to survive and proliferate despite treatment.
Dysregulation of Apoptotic Signaling Cascades (e.g., Anti-apoptotic Protein Overexpression)
The ultimate goal of chemotherapy is to induce apoptosis, or programmed cell death, in cancer cells. This compound achieves this through the DNA damage it inflicts. Resistance can occur when the apoptotic signaling pathways are dysregulated. A common mechanism is the overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL). These proteins can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. By inhibiting apoptosis, cancer cells can survive the cytotoxic insults of this compound.
Enzymatic Inactivation or Modified Cellular Metabolism of the Compound
Preclinical Strategies to Overcome Resistance
Overcoming resistance to agents like this compound is a key focus of preclinical cancer research. Strategies often involve combination therapies or the development of novel agents that can bypass resistance mechanisms.
| Strategy | Mechanism of Action | Potential Application for this compound Resistance |
| Efflux Pump Inhibitors | Block the function of P-glycoprotein and other ABC transporters, increasing intracellular drug accumulation. | Co-administration with this compound could enhance its efficacy in P-gp overexpressing tumors. |
| Targeting DNA Repair Pathways | Use of inhibitors against key DNA repair proteins (e.g., PARP inhibitors, DNA-PK inhibitors). | Could sensitize resistant cells with enhanced DNA repair capacity to the DNA-damaging effects of this compound. |
| Modulating Apoptotic Pathways | Employing agents that either inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) or directly activate pro-apoptotic pathways. | May restore the ability of this compound to induce cell death in tumors with dysregulated apoptotic signaling. |
| Novel Drug Delivery Systems | Encapsulating the drug in nanoparticles or liposomes to alter its pharmacokinetic properties and potentially bypass efflux pumps. | Could improve the delivery and retention of this compound in resistant cancer cells. |
Further research is necessary to specifically investigate these strategies in the context of this compound resistance and to develop effective clinical approaches for patients with refractory disease.
Co-administration with Efflux Pump Inhibitors
A key strategy to combat resistance mediated by efflux pumps is the co-administration of the chemotherapeutic agent with an efflux pump inhibitor (EPI). nih.gov These inhibitors can block the function of transporters like P-glycoprotein, leading to an increased intracellular accumulation of the anticancer drug. nih.gov For instance, the P-gp inhibitor cyclosporin (B1163) A has been shown to modulate resistance to daunorubicin (B1662515). nih.gov
Table 1: Examples of Efflux Pump Inhibitors Investigated for Reversing Anthracycline Resistance
| Inhibitor | Target Pump | Mechanism of Action |
| Cyclosporin A | P-glycoprotein (P-gp) | Competitive inhibition of drug binding |
| Tetrandrine | P-glycoprotein (P-gp) | Inhibition of P-gp mediated drug efflux |
This table is illustrative and based on research with daunorubicin and other anthracyclines.
Combination with DNA Damage Response Inhibitors
Anthracyclines like this compound exert their cytotoxic effects by inducing DNA damage. biosynth.com Consequently, cancer cells with heightened DNA damage response (DDR) capabilities can exhibit resistance. The DDR network is a complex signaling pathway that detects DNA lesions, arrests the cell cycle to allow for repair, and can ultimately trigger apoptosis if the damage is irreparable. mdpi.com
Combining anthracyclines with inhibitors of key DDR proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), represents a promising therapeutic strategy. nih.govnih.gov By inhibiting these crucial kinases, the cell's ability to repair drug-induced DNA damage is compromised, leading to an accumulation of lethal DNA lesions and enhancing the efficacy of the chemotherapeutic agent. Daunorubicin has been shown to stimulate DNA damage signaling pathways, including the activation of the ATR-Chk1 pathway. researchgate.net Inhibiting these pathways could therefore sensitize cancer cells to the effects of the drug.
Development of Analogs with Overcoming Resistance Mechanisms
The development of novel analogs of existing chemotherapeutic agents is a critical strategy to circumvent resistance. nih.gov In the context of anthracyclines, modifications to the chemical structure can alter the molecule's interaction with efflux pumps or its cellular targets. For example, modifications to the sugar moiety of daunorubicin have been shown to avert P-gp recognition and efflux, thereby overcoming P-gp-mediated drug resistance. nih.gov
One such analog, 3'-azidodaunorubicin (ADNR), was designed to avert P-gp binding. nih.gov Molecular docking studies indicated that ADNR has a reduced interaction with the multidrug-resistance protein compared to daunorubicin. nih.gov This modification led to increased intracellular drug concentration in resistant cells and potent anticancer activity in both drug-sensitive and drug-resistant leukemia cells. nih.gov
While specific analogs of this compound designed to overcome resistance are not detailed in available literature, the development of such compounds is a logical and promising avenue for future research. The unique structural modifications of this compound itself may provide insights for the design of next-generation chemotherapy agents with improved efficacy against resistant cancers. biosynth.com
Structure Activity Relationship Sar Studies
Impact of the 14-Chlorine Substitution on Biological Activity
14-Chlorodaunorubicin is a synthetic derivative of the naturally occurring anthracycline, daunorubicin (B1662515). biosynth.com The primary structural difference is the substitution of a hydrogen atom with a chlorine atom at the C-14 position of the aglycone backbone. This single modification has been shown to enhance the pharmacological effectiveness of the compound compared to its parent, daunorubicin. biosynth.com
The introduction of a chlorine atom into a biologically active molecule can substantially modulate its properties. eurochlor.orgresearchgate.net Generally, chlorine substitution can increase the lipophilicity of a compound, which may influence its ability to cross cell membranes. researchgate.net Furthermore, the chlorine atom's electron-withdrawing nature can alter the electronic properties of the molecule, potentially affecting its interaction with biological targets. eurochlor.orgresearchgate.net In the case of this compound, these modifications contribute to its mechanism of action, which, like other anthracyclines, involves DNA intercalation, disruption of topoisomerase II function, and the generation of free radicals, ultimately leading to apoptosis in rapidly dividing cancer cells. biosynth.com
SAR of Daunorubicin Derivatives with Modifications at the C-14 Position
The C-14 position on the anthracycline scaffold is a critical site for modification, significantly influencing the biological activity profile of daunorubicin derivatives. The most well-known C-14 modified analog is Doxorubicin (B1662922), which features a hydroxyl (-OH) group at this position, whereas the parent daunorubicin has a methyl group at C-14. researchgate.net This hydroxylation, catalyzed by the enzyme DoxA, is a crucial step in the biosynthesis of doxorubicin and is known to alter the drug's spectrum of activity. nih.gov
| Compound | C-14 Substituent | General Impact on Biological Activity |
| Daunorubicin | -H | Parent compound, baseline activity |
| Doxorubicin | -OH | Broader spectrum of antitumor activity compared to Daunorubicin |
| This compound | -Cl | Enhanced pharmacological effectiveness compared to Daunorubicin biosynth.com |
SAR Related to Modifications of the Daunosamine (B1196630) Sugar Moiety
The daunosamine sugar, attached at the C-7 position of the anthracycline ring, plays a pivotal role in the molecule's biological activity. acs.orgnih.gov Structural modifications to this sugar moiety are generally more compatible with retaining in vivo antitumor efficacy than are changes to the aglycone. nih.gov The sugar is critical for the proper positioning of the molecule within the DNA minor groove and for its interaction with topoisomerase II.
Research has shown that the aglycone alone (daunorubicinone) has significantly lower activity (70-100 fold less) than derivatives containing the sugar moiety, underscoring the sugar's importance. nih.gov Specific modifications have led to analogs with improved properties:
4'-Deoxy Derivatives : The removal of the hydroxyl group at the 4'-position has been shown to result in slightly increased biological activity compared to the parent compounds. nih.gov
Formamidine Derivatives : Replacing the amino group at the C-3' position with a formamidine system can lead to compounds with lower cardiotoxicity while maintaining high antiproliferative activity. nih.gov
Oxazoline Derivatives : The formation of an oxazoline ring in the daunosamine moiety has produced analogs with a significantly lower toxicity profile and the ability to overcome multidrug resistance in cancer cells. researchgate.net
These findings indicate that the C-3' and C-4' positions of the daunosamine sugar are key targets for chemical modification to enhance the therapeutic index of anthracyclines. nih.gov
| Modification Site | Type of Modification | Effect on Activity |
| C-4' | Deoxygenation (-OH to -H) | Slightly increased biological activity nih.gov |
| C-3' | Amino group replaced with formamidine | Lower cardiotoxicity, comparable or higher antiproliferative activity nih.gov |
| Sugar Moiety | Formation of an oxazoline ring | Significantly lower toxicity, overcomes drug resistance researchgate.net |
SAR Related to Alterations in the Anthracycline Chromophore
The tetracyclic quinone system of the anthracycline molecule is known as the chromophore and is responsible for the characteristic color of these compounds. hilarispublisher.com This planar ring system is fundamental to the primary mechanism of action for anthracyclines: intercalation between DNA base pairs. hilarispublisher.com
Compared to the daunosamine sugar, the chromophore is far less tolerant of structural changes. nih.gov Its structural integrity and planarity are essential for effective DNA binding. Alterations to the aglycone often lead to a significant loss of activity. The electronic character of the aglycone, however, may be subtly altered to potentially improve the cardiotoxicity profile. nih.gov The interaction of the chromophore with DNA can be studied through microspectrofluorometric techniques, as the shape of its fluorescence spectrum changes upon intercalation, reflecting changes in its molecular environment. nih.gov
Computational Approaches and Predictive Modeling in SAR Analysis
In modern drug development, in silico methods are invaluable for understanding and predicting the SAR of compounds, including anthracycline derivatives. nih.govuneb.br Computational approaches provide insights into the molecular interactions that govern biological activity, helping to rationalize experimental findings and guide the design of new, more effective analogs.
Key computational techniques used in the SAR analysis of anthracyclines include:
Molecular Docking : This method predicts the preferred orientation and binding affinity of a molecule to a specific target, such as a DNA sequence or the active site of topoisomerase II. uneb.br It helps visualize the crucial interactions between the drug and its biological receptor.
3D-Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties, such as electrostatic and steric fields. nih.gov These models can reveal which molecular features are favorable or unfavorable for activity, providing a predictive tool for designing novel compounds. nih.gov
Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. It serves as a template for searching for new molecules with similar properties. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations can provide a more detailed view of the dynamic behavior of the drug-target complex over time, offering insights into the stability of binding and conformational changes that may occur. nih.gov
These computational tools are instrumental in the lead optimization phase of drug discovery, allowing researchers to rationally filter synthetic options and prioritize the development of compounds with the most promising predicted activity profiles. nih.govuneb.br
Drug Delivery Systems and Advanced Formulations
Nanotechnology-Based Delivery Systems for Enhanced Preclinical Efficacy
Nanotechnology offers promising strategies to overcome the limitations of conventional chemotherapy. By encapsulating drugs like 14-Chlorodaunorubicin in nanoparticles, it is possible to alter their biodistribution and release characteristics, leading to improved preclinical outcomes.
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomal formulations of anthracyclines like daunorubicin (B1662515) have been successfully developed to reduce cardiotoxicity and improve drug delivery to tumor tissues.
A notable example is a liposomal formulation of cytarabine (B982) and daunorubicin, CPX-351, which maintains a synergistic 5:1 molar ratio of the two drugs. nih.gov These liposomes are formulated with distearoylphosphatidylcholine, distearoylphosphatidylglycerol, and cholesterol at a 7:2:1 molar ratio, resulting in a stable gel phase at body temperature. nih.gov This stability is crucial for the controlled release of the encapsulated drugs and preferential uptake by malignant cells. nih.gov The physicochemical properties of such liposomal formulations are critical for their in vivo performance and are extensively characterized. nih.gov For instance, the liposomes in CPX-351 have a mean diameter of approximately 107 nm and a zeta potential of -33 mV. nih.gov
The FDA has provided guidance on the development of generic liposomal products, such as daunorubicin citrate (B86180) liposomal injection, emphasizing the importance of equivalent liposome (B1194612) characteristics, including composition, internal environment, and in vitro drug release rates. fda.gov The manufacturing process often involves an active loading mechanism utilizing a pH gradient to drive the drug into the liposomes. fda.gov Studies on doxorubicin-loaded liposomes have demonstrated high encapsulation efficiencies, often exceeding 90%. nih.govmdpi.com The release of the encapsulated drug is often pH-dependent, with enhanced release in the acidic tumor microenvironment. For example, one study showed that at pH 5.0, over 50% of doxorubicin (B1662922) was released within 50 hours, compared to only about 20% release at pH 7.4 over 96 hours. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Mean Diameter | 107 nm | nih.gov |
| Zeta Potential | -33 mV | nih.gov |
| Lipid Composition (molar ratio) | Distearoylphosphatidylcholine:Distearoylphosphatidylglycerol:Cholesterol (7:2:1) | nih.gov |
| Drug Ratio (molar) | Cytarabine:Daunorubicin (5:1) | nih.gov |
Solid lipid nanoparticles (SLNs) are an alternative to liposomes, offering advantages such as improved stability and the potential for controlled drug release. nih.gov SLNs are composed of a solid lipid core that can encapsulate lipophilic drugs. Research on doxorubicin-loaded SLNs has shown their potential to overcome multidrug resistance in cancer cells. nih.gov
The development of SLNs for anthracycline delivery involves careful selection of lipids to ensure high drug solubility and entrapment efficiency. jmpas.com For instance, in the formulation of daunorubicin-loaded SLNs, Compritol 888 ATO was identified as a suitable lipid due to the high solubility of the drug in it. jmpas.com The concentration of the lipid has been shown to positively affect the entrapment efficiency, as a higher lipid content provides more space for drug incorporation. jmpas.com
Studies with a highly active doxorubicin derivative, squalenoyl-doxorubicin, have demonstrated the feasibility of entrapping it in SLNs with an entrapment efficiency of around 85% w/w and a mean diameter of 300–400 nm. nih.gov Magnetic SLNs loaded with doxorubicin have also been developed for targeted drug delivery. These formulations have shown entrapment efficiencies of up to 87% for non-magnetic SLNs and 53.7% for magnetic SLNs. nih.gov The in vitro drug release from these nanoparticles is sustained, with approximately 60-80% of the drug being released over 96 hours. nih.gov
| Formulation | Mean Diameter (nm) | Entrapment Efficiency (%) | Drug Release (at 96h) | Reference |
|---|---|---|---|---|
| SQ-Dox-loaded SLNs | 300-400 | ~85% | Not Reported | nih.gov |
| Doxorubicin-loaded SLNs | Not Reported | 87 ± 4.5% | ~60% | nih.gov |
| Doxorubicin-loaded magnetic SLNs | ~200 | 53.7 ± 3.5% | ~80% | nih.gov |
Polymeric nanoparticles offer a versatile platform for drug delivery, with the ability to tailor their properties for specific applications. Biocompatible and biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and its PEGylated form (PLGA-PEG) are commonly used. mdpi.comnih.gov
Studies with doxorubicin-loaded PLGA and PLGA-PEG nanoparticles have demonstrated their potential for sustained drug release. mdpi.com The release of doxorubicin from these nanoparticles is often pH-sensitive, with a faster release in acidic environments, which is characteristic of tumor microenvironments and intracellular lysosomes. mdpi.comrsc.org For example, gelatin-based nanoparticles showed a 95% release of doxorubicin in an acidic environment after 48 hours, compared to only 24% at a neutral pH. rsc.org
The drug load and release kinetics can be optimized by adjusting the preparation method. For instance, preparing PLGA nanoparticles at a pH of 7 can increase the drug load to 53 µg of doxorubicin per mg of nanoparticle and result in a more sustained release profile. nih.gov The size of the nanoparticles also plays a crucial role, with smaller nanoparticles (less than 100 nm) showing enhanced anticancer effects. nih.gov Covalent conjugation of doxorubicin to polymeric nanoparticles via pH-sensitive linkers, such as hydrazone bonds, allows for controlled drug release in the acidic tumor microenvironment. mdpi.com
| Polymer System | pH | Cumulative Release | Time | Reference |
|---|---|---|---|---|
| Gelatin-based Nanoparticles (Ge-NPs-5) | Acidic | 95% | 48 hours | rsc.org |
| 7.4 | 24% | 48 hours | ||
| Dendronized heparin-DOX | 5.0 | 80% | 56 hours | nih.gov |
| 7.4 | Lower than at pH 5.0 | 56 hours |
Prodrug Strategies for Improved Therapeutic Index and Targeted Activation
Prodrugs are inactive derivatives of therapeutic agents that are converted to their active form in the body. This approach can improve the therapeutic index by reducing systemic toxicity and enabling targeted activation at the tumor site.
Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). The design of prodrugs that can be cleaved and activated by caspases is an attractive strategy for cancer therapy. A novel caspase-cleavable peptide-doxorubicin conjugate, MPD-1, has been developed for the treatment of colorectal cancer. nih.gov This conjugate was shown to upregulate markers of immunogenic cell death and enhance the infiltration of CD8+ T cells into the tumor, with negligible off-target toxicity compared to free doxorubicin. nih.gov The development of peptide-based prodrug nanocomposites incorporating doxorubicin has also been explored for apoptosis-targeted chemotherapy. researchgate.net
Enzyme-activated prodrug therapy involves the use of enzymes that are overexpressed in tumor tissues to convert a non-toxic prodrug into a potent cytotoxic agent. This strategy allows for localized drug activation, thereby minimizing damage to healthy tissues.
Several enzyme-activated prodrugs of daunorubicin and doxorubicin have been synthesized. For example, daunorubicin glucuronides have been developed for use in antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this approach, an antibody targets an enzyme to the tumor site, which then activates the systemically administered prodrug. nih.gov These daunorubicin prodrugs were found to be stable in serum and significantly less toxic than the parent drug. nih.gov The rate of hydrolysis and activation of these prodrugs by the enzyme β-glucuronidase is a critical factor in their design. nih.gov For instance, the prodrug GB6 showed a half-life of 40 minutes for activation, which was faster than other tested prodrugs. nih.gov
Another approach involves gene-directed enzyme prodrug therapy (GDEPT), where a gene encoding a non-human enzyme is delivered to tumor cells, followed by the administration of a prodrug that can be activated by that enzyme. A daunorubicin β-galactoside prodrug was synthesized for this purpose, which was rapidly converted to daunorubicin in the presence of E. coli β-galactosidase. johnshopkins.edu Similarly, a doxorubicin-galactoside prodrug (DOXO-Gal) has been developed for a GDEPT system using β-galactosidase, showing effective activation and cytotoxicity in glioblastoma cells. mdpi.com
| Prodrug | Spacer Type | Hydrolysis Half-Life (T1/2) at pH 6.8 | Reference |
|---|---|---|---|
| GA3 | Aromatic Carbamate (A-type) | 160 min | nih.gov |
| GB6 | Aromatic Carbamate (B-type) | 40 min | nih.gov |
| GA1 | Aliphatic Carbamate (A-type) | > 400 min | nih.gov |
| GB1 | Aliphatic Carbamate (B-type) | > 400 min | nih.gov |
Conjugate Chemistry for Targeted Delivery
The targeted delivery of potent cytotoxic agents like this compound represents a pivotal strategy in enhancing therapeutic efficacy while minimizing systemic toxicity. By covalently linking the drug to a targeting moiety, such as an antibody or a peptide, the resulting conjugate can selectively bind to and internalize into cancer cells that overexpress a specific surface antigen or receptor. This approach ensures that the cytotoxic payload is concentrated at the tumor site, thereby increasing its therapeutic index. The design of such conjugates involves careful consideration of the targeting ligand, the linker chemistry, and the payload.
Antibody-Drug Conjugate (ADC) Principles Applied to Anthracyclines
Antibody-drug conjugates (ADCs) are a sophisticated class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small-molecule drug. nih.gov The fundamental principle of an ADC is to utilize the mAb as a vehicle to deliver the cytotoxic payload directly to tumor cells that present a specific target antigen on their surface. nih.gov Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. plos.org Once inside the cell, the payload is released from the antibody to exert its cytotoxic effect. creativepegworks.com
The application of ADC principles to anthracyclines, such as doxorubicin and its analogue this compound, has been an area of significant research. The structure of this compound offers potential sites for conjugation to a linker molecule. The primary amine on the daunosamine (B1196630) sugar is a common site for attachment. Alternatively, the C-14 position, which is modified with a chloro group in this specific compound, can also be a point of linkage, analogous to modifications at this position in other anthracycline derivatives.
The linker technology is a critical component of ADC design, influencing the stability of the conjugate in circulation and the efficiency of drug release at the target site. creativepegworks.com Linkers can be broadly categorized as cleavable or non-cleavable.
Cleavable Linkers: These are designed to be stable in the bloodstream (neutral pH) but are cleaved under specific conditions prevalent inside the target cell. creativepegworks.com
Hydrazone Linkers: These are acid-labile and release the drug in the acidic environment of endosomes and lysosomes. acs.org
Dipeptide Linkers: These are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. creativepegworks.com The valine-citrulline (Val-Cit) dipeptide is a widely used example. nih.gov
Disulfide Linkers: These are cleaved in the reducing environment of the cell, exploiting the higher intracellular concentration of glutathione (B108866) compared to the bloodstream. creativepegworks.com
Non-Cleavable Linkers: These linkers result in the release of the drug along with the linker and a part of the antibody after proteolytic degradation of the antibody within the lysosome. medchemexpress.com An example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. medchemexpress.com
The choice of linker can also impact the physicochemical properties of the ADC. For instance, hydrophobic linkers and payloads can lead to aggregation of the ADC, which can affect its bioavailability and increase clearance from the body. researchgate.net To counteract this, hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), have been developed. creativepegworks.com
The following table summarizes common linker types used in anthracycline-based ADCs:
| Linker Type | Cleavage Mechanism | Cellular Location of Release | Example |
| Hydrazone | Acid Hydrolysis | Endosomes/Lysosomes | Acid-labile bond |
| Dipeptide | Proteolytic Cleavage | Lysosomes | Valine-Citrulline (Val-Cit) |
| Disulfide | Reduction | Cytosol | Thiol-disulfide exchange |
| Thioether (Non-cleavable) | Antibody Degradation | Lysosomes | SMCC |
This table presents examples of linker technologies applicable to anthracycline-based ADCs.
Peptide-Drug Conjugates for Receptor-Mediated Delivery
Peptide-drug conjugates (PDCs) are another promising approach for the targeted delivery of chemotherapeutic agents. PDCs utilize peptides as targeting ligands, which can be designed to bind with high affinity and specificity to receptors that are overexpressed on the surface of cancer cells. mdpi.com Compared to antibodies, peptides offer several advantages, including smaller size, which can lead to better tumor penetration, and lower immunogenicity. nih.gov
The principle behind receptor-mediated delivery of PDCs involves the peptide component of the conjugate binding to its cognate receptor on the cancer cell surface. This binding event triggers the internalization of the PDC-receptor complex, often via endocytosis. plos.org Once inside the cell, the cytotoxic payload, in this case, this compound, is released to induce cell death. mdpi.com
The design of PDCs involves the selection of a suitable peptide ligand, a linker, and the cytotoxic drug. For anthracyclines like doxorubicin and by extension, this compound, various peptide-based targeting strategies have been explored. For example, peptides that target the transferrin receptor (TfR), which is frequently overexpressed in rapidly proliferating cancer cells, have been used to deliver doxorubicin. mdpi.com
The conjugation chemistry for PDCs is similar to that of ADCs, with the peptide being linked to the drug via a cleavable or non-cleavable linker. The choice of linker is crucial for ensuring that the drug is released efficiently within the target cell. Disulfide linkers, for instance, are designed to be cleaved by intracellular glutathione, releasing the active drug. mdpi.com
Research into doxorubicin-peptide conjugates has demonstrated the feasibility of this approach. For example, conjugates have been synthesized using peptides that target receptors like the epidermal growth factor receptor (EGFR) or integrins, which are involved in tumor growth and metastasis. chapman.edubiosynth.com These studies have shown that PDCs can exhibit enhanced cytotoxicity against target cells compared to the free drug, while showing reduced toxicity towards non-target cells. chapman.edu
The table below provides examples of peptide ligands and their target receptors that could be theoretically applied to create this compound PDCs for targeted cancer therapy.
| Peptide Ligand | Target Receptor | Rationale for Targeting |
| T7 peptide (HAIYPRH) | Transferrin Receptor (TfR) | Overexpressed in many cancer types for iron uptake. |
| RGD peptide (Arginylglycylaspartic acid) | Integrins (e.g., αvβ3) | Involved in cell adhesion and angiogenesis. |
| LHRH (Luteinizing hormone-releasing hormone) analogues | LHRH Receptor | Overexpressed in hormone-dependent cancers like breast and prostate cancer. |
| Bombesin analogues | Gastrin-releasing peptide receptor (GRPR) | Overexpressed in various cancers, including prostate, breast, and lung. |
This table illustrates potential peptide targeting strategies for the delivery of this compound, based on known PDCs with other payloads.
Cellular Metabolism and Preclinical Disposition
Metabolic Pathways of 14-Chlorodaunorubicin in Preclinical Models
The metabolism of anthracyclines is a complex process that primarily involves enzymatic reduction and cleavage, leading to both active and inactive metabolites.
The most significant metabolic pathway for daunorubicin (B1662515) in preclinical models is the reduction of the C-13 keto group to a secondary alcohol, forming the active metabolite daunorubicinol (B1669839). nih.govnih.govmdpi.com This conversion is a two-electron reduction. nih.gov Given the structural similarity, this compound is anticipated to undergo a parallel biotransformation to its 13-dihydro derivative, 14-Chloro-13-dihydrodaunorubicin.
Studies in rats have shown that after administration of daunorubicin, the resulting 13-hydroxy metabolite, daunorubicinol, is a major circulating compound. nih.gov In fact, the area under the concentration-time curve (AUC) for daunorubicinol was found to be 1.9 times greater than that of the parent daunorubicin in plasma. nih.gov This indicates extensive and rapid conversion to the metabolite. nih.gov A similar metabolic profile is seen with idarubicin (B193468) (4-demethoxydaunorubicin), which is metabolized to idarubicinol (B1259273). nih.gov
Table 1: Anticipated Primary Metabolites of this compound Based on Daunorubicin Metabolism
| Parent Compound | Primary Metabolite | Metabolic Reaction | Key Enzymes |
|---|---|---|---|
| Daunorubicin | Daunorubicinol | C-13 keto reduction | Carbonyl Reductases (CBR1, CBR3), Aldehyde Reductases |
Data extrapolated from studies on the parent compound, Daunorubicin. mdpi.commdpi.com
The biotransformation of anthracyclines is catalyzed by a range of cytosolic enzymes, primarily carbonyl reductases. mdpi.com Specifically, carbonyl reductase 1 (CBR1) and carbonyl reductase 3 (CBR3) have been identified as the major enzymes responsible for the conversion of daunorubicin to daunorubicinol. mdpi.commdpi.com These enzymes are widely expressed in numerous organs, facilitating extensive metabolism throughout the body. mdpi.com
In addition to carbonyl reductases, other enzymes like aldo-keto reductases and cytochrome P450 reductase can contribute to anthracycline metabolism. nih.govmdpi.com The quinone moiety of the anthracycline structure can be reduced by enzymes such as NADH dehydrogenase, which is found in heart mitochondrial membranes, to form semiquinone free radicals. nih.gov This particular metabolic activation is thought to differ between tissues. nih.gov Studies using isolated biological systems, such as liver perfusions in rats, have confirmed the extensive carbonyl reduction of daunorubicin and idarubicin, with their 13-hydroxy metabolites being found in significant quantities in the perfusion medium, bile, and liver. nih.gov
Preclinical Tissue Distribution and Elimination in Animal Models
Preclinical studies in animal models, particularly rodents, are crucial for understanding how this compound and its metabolites distribute throughout the body and are eventually eliminated.
Following intravenous administration in preclinical models, daunorubicin distributes widely into various tissues. Studies in rats have shown that daunorubicin and its metabolite daunorubicinol accumulate in the heart, liver, kidney, lung, and skeletal muscle. nih.gov While peak concentrations of the parent drug are initially higher, the metabolite, daunorubicinol, exhibits a longer elimination half-life in most tissues, including a half-life of 38.5 hours in the heart compared to 19.3 hours for daunorubicin. nih.gov This leads to a greater cumulative exposure (AUC) to the metabolite in tissues like the heart and in plasma. nih.gov
In mice, daunorubicin is also detected in the liver, spleen, lung, and kidney tissues. nih.govkarger.com The distribution pattern can be altered by different formulations, but the compound consistently reaches these major organs. nih.govkarger.com The analogue idarubicin also shows extensive tissue binding and distribution. nih.gov Concentrations of idarubicin in nucleated blood and bone marrow cells have been found to be over one hundred times higher than in plasma. fda.gov Given these characteristics, this compound is expected to exhibit broad tissue distribution, with potential for prolonged retention of its 13-dihydro metabolite.
Table 2: Comparative Peak Concentrations and Half-Life of Daunorubicin and Daunorubicinol in Rat Tissues
| Tissue | Compound | Peak Concentration (µg/g or ng/mL) | Elimination Half-Life (hours) | AUC Ratio (Metabolite/Parent) |
|---|---|---|---|---|
| Plasma | Daunorubicin | 133 ± 7 ng/mL | 14.5 | 1.9 |
| Daunorubicinol | 36 ± 2 ng/mL | 23.1 | ||
| Heart | Daunorubicin | 15.2 ± 1.4 µg/g | 19.3 | 1.7 |
Source: Data from studies in Fisher 344 rats. nih.gov
The primary route of elimination for daunorubicin and its analogues in preclinical species is through the hepatobiliary system. nih.govnih.govdrugbank.com Studies in rats have demonstrated that a significant portion of the administered dose is excreted into the bile, which subsequently leads to fecal elimination. nih.govdrugbank.com Research comparing idarubicin and daunorubicin confirmed that biliary excretion is the main elimination pathway for both compounds. nih.gov
While biliary excretion is dominant, renal excretion also contributes to the elimination, though to a lesser extent. nih.govdrugbank.com In rat studies, both daunorubicin and its metabolites can be detected in the urine. nih.gov It was noted that in urine, the uncleaved 13-hydroxy metabolites (daunorubicinol and idarubicinol) represented more than 75% of the total amount excreted for both drugs. nih.gov Therefore, it is anticipated that this compound will be cleared primarily via hepatic metabolism and biliary excretion, with a minor contribution from renal clearance.
Pharmacokinetic comparisons between daunorubicin and its analogues, like idarubicin, provide insight into how structural modifications can influence drug disposition. In leukemic patients, the dose-independent pharmacokinetic parameters such as total plasma clearance and volume of distribution were found to be very similar for idarubicin and daunorubicin. nih.gov
However, significant differences were observed in their metabolites. The elimination half-life of idarubicinol was approximately twice as long as that of daunorubicinol (80.7 vs. 37.3 hours). nih.gov This results in a higher AUC ratio of metabolite to parent drug for idarubicin compared to daunorubicin. nih.gov This prolonged exposure to an active metabolite is a key differentiator. The introduction of the chloro- group at the C-14 position of daunorubicin may similarly alter its pharmacokinetic profile, potentially affecting its rate of metabolism, tissue penetration, or the half-life of its corresponding 13-dihydro metabolite relative to daunorubicin.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 14-Chloro-13-dihydrodaunorubicin |
| Daunorubicin |
| Daunorubicinol |
| Idarubicin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
